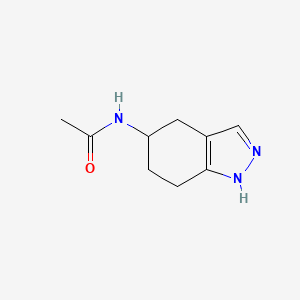

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide

Description

N-(4,5,6,7-Tetrahydro-2H-indazol-5-yl)acetamide is a heterocyclic compound featuring a partially saturated indazole core (tetrahydroindazole) substituted with an acetamide group at the 5-position. Its molecular structure combines a bicyclic aromatic system with a flexible aliphatic ring, which may influence its physicochemical properties and biological interactions. The compound has been cataloged under CAS numbers 13789-31-6 () and 74197-10-7 (), though this discrepancy may reflect differences in salt forms or supplier-specific identifiers. It is listed as a discontinued product by CymitQuimica (), suggesting challenges in synthesis, stability, or commercial viability.

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h5,8H,2-4H2,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEVYUJEEWNTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide typically involves the condensation of phenylhydrazine with cyclohexanone derivatives, followed by acetylation. One common method includes:

Condensation Reaction: Phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the intermediate tetrahydroindazole.

Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: N-oxides of the indazole ring.

Reduction: Amine derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide

The synthesis of this compound typically involves the condensation of appropriate indazole derivatives with acetamide under controlled conditions. The reaction parameters such as temperature and solvent choice are crucial for optimizing yield and purity. For instance, using glacial acetic acid as a solvent and applying reflux conditions has been shown to produce high yields of tetrahydro-indazole derivatives .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic activity against various cancer cell lines. For example, studies have demonstrated that indazole derivatives can inhibit the growth of breast cancer cells (MCF-7), cervical cancer cells, and colorectal cancer cells . The mechanism of action is believed to involve the disruption of cellular proliferation pathways typical in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15.4 | Bayomi et al., 2015 |

| WI38 | 20.3 | Bayomi et al., 2013 |

| Hep G2 | 18.9 | Bayomi et al., 2015 |

Antiprotozoal Activity

This compound has also been evaluated for its antiprotozoal properties against Trypanosoma brucei, the causative agent of African sleeping sickness. Inhibitors targeting the enzyme trypanothione synthetase have shown promise in disrupting the survival of this parasite . The structure-activity relationship studies indicate that modifications to the indazole core can enhance potency against this target.

Table 2: Inhibitory Activity Against Trypanosoma brucei

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

Cancer Models

In a study evaluating a series of indazole derivatives for anticancer activity, this compound was found to significantly inhibit tumor growth in xenograft models . The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

Protozoan Infections

Another study highlighted its effectiveness against Trypanosoma brucei in vitro and in vivo models. The compound demonstrated a significant reduction in parasitemia levels compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Tetrahydroindazole Derivatives

The following table compares N-(4,5,6,7-Tetrahydro-2H-indazol-5-yl)acetamide with related tetrahydroindazole compounds from :

| Compound Name | CAS Number | Purity | Key Structural Features |

|---|---|---|---|

| This compound | 74197-10-7 | 95% | 2H-indazole core, acetamide at position 5 |

| 4,5,6,7-Tetrahydro-1H-indazole hydrochloride | 18161-11-0 | 98% | 1H-indazole core, unsubstituted, HCl salt |

| 4,5,6,7-Tetrahydro-1H-indazol-3-ylamine dihydrochloride | 1951439-20-5 | 95% | 1H-indazole core, amine at position 3, HCl salt |

| 4,5,6,7-Tetrahydro-2H-indazol-3-ylamine dihydrochloride | 1951439-20-5 | 95% | 2H-indazole core, amine at position 3, HCl salt |

Key Observations :

- Core Structure : The 1H- vs. 2H-indazole tautomerism affects aromaticity and electronic properties. The 2H-indazole form in the target compound may enhance metabolic stability compared to 1H-indazole derivatives .

- Substituents : The acetamide group distinguishes the target compound from amine-substituted analogs (e.g., QJ-1223 and QJ-2344). This group could influence solubility, hydrogen-bonding capacity, and interactions with biological targets.

- Purity : The target compound (95%) is comparable to analogs but slightly less pure than AM-1740 (98%), which lacks functionalization .

Heterocyclic Acetamide Derivatives ()

Methazolamide (MZA), a sulfonamide-based carbonic anhydrase inhibitor, shares a distant structural relationship with the target compound through its acetamide-containing metabolites (e.g., MSH: N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide). Comparative analysis reveals:

| Property | This compound | MSH (Methazolamide Metabolite) |

|---|---|---|

| Core Heterocycle | Indazole | 1,3,4-Thiadiazole |

| Functional Groups | Acetamide | Acetamide + mercapto group |

| Bioactivity Context | Undisclosed (discontinued) | Glutathione conjugate pathway |

Key Differences :

Discontinued Heterocycles ()

The compound is grouped with other discontinued heterocycles, such as sodium 4H-1,2,4-triazole-3-sulfonate and 7-(methoxycarbonyl)-2H-indazole-3-carboxylic acid. Common discontinuation factors may include:

- Synthetic Complexity : Multi-step synthesis for tetrahydroindazole derivatives.

- Stability Issues: Potential hydrolysis of the acetamide group or ring oxidation.

- Lack of Efficacy : Insufficient activity in preliminary pharmacological screens.

Biological Activity

N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide is an indazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Enzymes and Pathways

This compound primarily acts as an enzyme inhibitor. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response. By blocking COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation. Additionally, it may inhibit other inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13).

Biochemical Pathways

The compound influences several biochemical pathways:

- Inflammation Modulation : It inhibits the production of inflammatory cytokines in a concentration-dependent manner.

- Cell Signaling : this compound affects nuclear factor-kappa B (NF-κB) signaling pathways, which are pivotal in the immune response and inflammation regulation.

Biological Activity

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In animal models, it demonstrated a dose-dependent reduction in inflammation markers. For example, in carrageenan-induced edema tests, compounds similar to this indazole derivative showed substantial anti-inflammatory activity with effective doses around 3.5 mg/kg .

Antitumor Activity

Indazole derivatives have also shown promise in cancer research. Studies suggest that this compound can inhibit tumor growth and proliferation. Its mechanism may involve the modulation of pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Properties

Emerging evidence points to antimicrobial effects of this compound against various pathogens. The indazole structure is known to contribute to its activity against bacteria and fungi.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

Dosage and Safety Profile

The biological effects of this compound vary significantly with dosage:

Q & A

Q. What are the optimized synthetic routes for N-(4,5,6,7-tetrahydro-2H-indazol-5-yl)acetamide, and how can reaction conditions be systematically validated?

The synthesis of tetrahydroindazole acetamide derivatives often employs solvent-free, catalytic protocols. For example, a phenylboronic acid-catalyzed condensation of aldehydes, β-naphthol, and acetamide at 393 K yields structurally analogous acetamides, with reaction progress monitored by TLC . Key parameters to optimize include stoichiometry (e.g., 2.4 mmol aldehyde vs. 2 mmol β-naphthol), catalyst loading (1.5 mmol phenylboronic acid), and recrystallization solvents (e.g., ethanol) to ensure purity . For indazole derivatives, cyclocondensation of formyl-indole precursors with aminothiazolones in acetic acid under reflux (3–5 h) is a validated approach .

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

X-ray crystallography is critical for resolving dihedral angle discrepancies in polycyclic acetamides. For example, Cambridge Structural Database analyses of similar compounds reveal intramolecular N–H⋯O and O–H⋯O hydrogen bonds, with dihedral angles between fused rings ranging from 78.32° to 84.70° . Hirshfeld surface analysis further quantifies intermolecular interactions, while IR and NMR (e.g., ¹H/¹³C) confirm functional groups like the acetamide carbonyl (~1680 cm⁻¹ in IR) and indazole proton environments (δ 2.1–2.3 ppm for methyl groups) .

Q. What are the standard protocols for purity assessment and characterization of this compound?

Purity is typically assessed via TLC (e.g., silica gel GF₂₅₄ plates) and melting point determination. Advanced characterization includes:

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ peaks).

- Elemental analysis : ≤0.4% deviation for C, H, N content.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do structural modifications to the tetrahydroindazole core influence biological activity, and what computational tools validate these effects?

Substituents on the indazole ring (e.g., 6-chloro, 6-fluoro) modulate pharmacological activity. For instance, carbazole-derived acetamides show enhanced binding to kinase targets due to increased hydrophobicity . Computational docking (e.g., AutoDock Vina) predicts binding affinities by simulating interactions with active sites, while molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over 100 ns trajectories . QSAR models further correlate electronic parameters (Hammett σ) with IC₅₀ values .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies for this compound?

Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glutathione conjugates observed in methazolamide studies) .

- Pharmacokinetic assays : Measure plasma half-life (t₁/₂) and AUC in rodent models.

- Prodrug design : Introduce ester or amide prodrug moieties to enhance membrane permeability .

Q. How can solvent effects and pH influence the stability of this compound in pharmacological formulations?

Acetamides are prone to hydrolysis in acidic/basic conditions. Stability studies in buffers (pH 1.2–7.4) at 37°C reveal degradation kinetics via first-order models. For example, methazolamide derivatives degrade rapidly at pH < 3, forming sulfonic acid byproducts . Co-solvents like PEG-400 or cyclodextrins improve solubility without compromising stability .

Q. What advanced spectroscopic methods are suitable for studying tautomeric equilibria in this compound?

Variable-temperature NMR (VT-NMR) and ¹⁵N-labeled experiments resolve tautomerism in indazole rings. For instance, ¹H-¹⁵N HMBC correlations identify nitrogen environments, while NOESY spectra detect spatial proximity between protons in tautomeric forms .

Methodological Guidelines

Q. How to design a SAR study for derivatives of this compound?

- Scaffold diversification : Synthesize analogs with substitutions at positions 4, 5, and 6 of the indazole ring .

- Activity testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, antioxidant activity via DPPH/ABTS assays) .

- Data analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and identify critical substituents .

Q. What in silico tools predict the ADMET profile of this compound?

- SwissADME : Predicts logP (octanol-water partition coefficient), BBB permeability, and CYP450 inhibition.

- ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀, hepatotoxicity) .

- Molinspiration : Computes drug-likeness parameters (e.g., Lipinski’s rule compliance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.